molecular formula C7H13NS B2854552 Octahydrothieno[3,4-c]pyridine CAS No. 1500521-70-9

Octahydrothieno[3,4-c]pyridine

Cat. No.: B2854552
CAS No.: 1500521-70-9
M. Wt: 143.25
InChI Key: WEJYPBUZLXTAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydrothieno[3,4-c]pyridine is a heterocyclic compound that contains a sulfur atom and a nitrogen atom within its ring structure. This compound is notable for its unique structural features, which include a fused bicyclic system combining a thiophene ring and a piperidine ring. The molecular formula of this compound is C7H13NS, and it has a molecular weight of 143.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydrothieno[3,4-c]pyridine typically involves cyclization reactions. One common method is the [4 + 2] cycloaddition reaction, where a 1-azadiene reacts with a 2-carbon π-component . This method can be catalyzed by transition metals or proceed via thermal pericyclic reactions.

Industrial Production Methods: Industrial production of this compound may involve the use of cationic half-sandwich rare-earth catalysts, which provide an efficient and atom-economical method for synthesizing 2-alkylated pyridine derivatives via C-H addition to olefins . This approach is compatible with a wide range of pyridine and olefin substrates, including α-olefins, styrenes, and conjugated dienes.

Chemical Reactions Analysis

Types of Reactions: Octahydrothieno[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peracids are commonly used for oxidation reactions.

    Reduction: Rhodium oxide catalysts and hydrogen sources are used for reduction.

    Substitution: Alkylating agents are used for substitution reactions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidines.

    Substitution: Pyridinium salts.

Mechanism of Action

The mechanism of action of Octahydrothieno[3,4-c]pyridine involves its interaction with molecular targets and pathways within biological systems. For instance, its derivatives have been shown to exhibit anticancer properties by inhibiting specific enzymes and pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: Octahydrothieno[3,4-c]pyridine is unique due to its fused bicyclic structure, which combines the properties of both thiophene and piperidine rings. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Biological Activity

Octahydrothieno[3,4-c]pyridine is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and the research findings surrounding its biological activity.

Chemical Structure and Properties

This compound, characterized by a fused thieno and pyridine ring system, presents unique chemical properties conducive to various biological interactions. The compound's structure allows for diverse modifications, which can enhance its activity against various biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) effective against various bacterial strains.

CompoundMIC (µM)Target Organism
Compound A<0.15Mycobacterium tuberculosis
Compound B3.13Staphylococcus aureus

These findings suggest a promising avenue for developing new antimicrobial agents based on this scaffold.

2. Antiviral Activity

The antiviral potential of this compound derivatives has also been explored. In vitro studies have demonstrated that these compounds can inhibit viral replication effectively.

  • Example Study : A derivative was found to exhibit low micromolar inhibitory potency against respiratory syncytial virus (RSV) strains, indicating potential for treating viral infections.

3. Anticancer Activity

The anticancer properties of this compound derivatives have been evaluated in several studies. For example:

  • Case Study : A synthesized compound showed moderate cytotoxicity against ovarian cancer cell lines while exhibiting limited toxicity towards non-cancerous cells.
CompoundCell LineIC50 (µM)
Compound COvarian Cancer25
Compound DNon-Cancerous Cells>100

These results highlight the potential of this compound derivatives as selective anticancer agents.

The biological activities of this compound are attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : Other compounds may modulate receptor activity, influencing cellular signaling pathways related to disease processes.

Synthesis and Derivatives

The synthesis of this compound derivatives typically involves multi-step organic reactions. The structural modifications can significantly impact their biological activity:

  • Starting Materials : Commonly derived from commercially available precursors.
  • Reactions : Include cyclization, alkylation, and functional group transformations.

Properties

IUPAC Name

1,3,3a,4,5,6,7,7a-octahydrothieno[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS/c1-2-8-3-7-5-9-4-6(1)7/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJYPBUZLXTAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.